
2-TERT-BUTYLTHIOBENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-TERT-BUTYLTHIOBENZAMIDE is an organic compound characterized by the presence of a tert-butyl group attached to a thiobenzamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process .
Industrial Production Methods: Industrial production methods for 2-TERT-BUTYLTHIOBENZAMIDE may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, minimizing the use of hazardous reagents and maximizing the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-TERT-BUTYLTHIOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-TERT-BUTYLTHIOBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-TERT-BUTYLTHIOBENZAMIDE involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound can inhibit certain enzymes or receptors, thereby exerting its biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Thiobenzamide: Shares a similar structure but lacks the tert-butyl group.
N-tert-Butylbenzamide: Similar but without the sulfur atom.
Benzothiazole derivatives: These compounds have a benzothiazole ring and exhibit similar biological activities
Uniqueness: 2-TERT-BUTYLTHIOBENZAMIDE is unique due to the presence of both the tert-butyl group and the thiobenzamide structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
170098-21-2 |
|---|---|
Fórmula molecular |
C11H15NS |
Peso molecular |
193.3085 |
Sinónimos |
2-TERT-BUTYLTHIOBENZAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


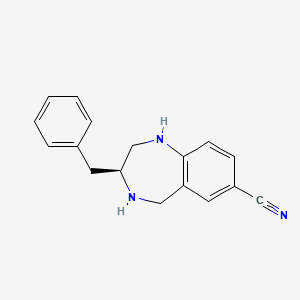
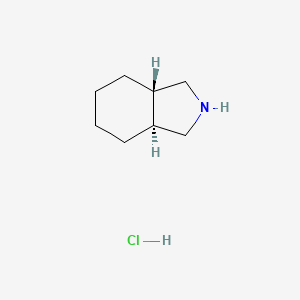
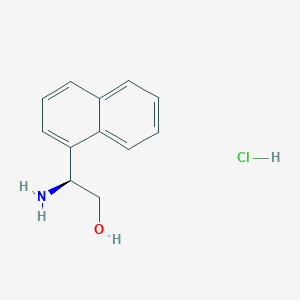
![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)
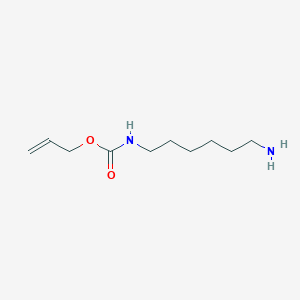
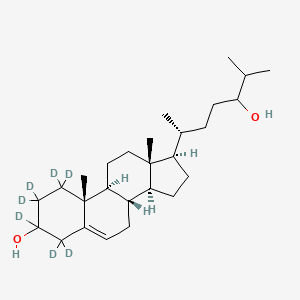

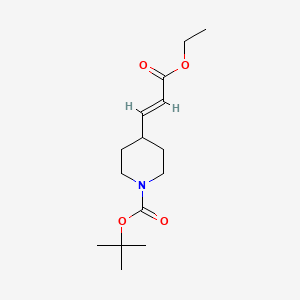

![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)
